1,1'-[3-(4-chlorophenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and thiocarbohydrazide in the presence of acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired triazolothiadiazine ring.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Scientific Research Applications
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use as an antiviral and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines and triazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance:
1,2,4-Triazole derivatives: Known for their antifungal and anticancer properties.
Thiadiazole derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C20H15ClN4O2S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[5-acetyl-3-(4-chlorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12(26)18-17(14-6-4-3-5-7-14)24(13(2)27)25-19(22-23-20(25)28-18)15-8-10-16(21)11-9-15/h3-11H,1-2H3 |
InChI Key |
ILKAZOPFWXJXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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